2-(Perfluorohexyl)ethanethiol

Catalog No.
S1897634
CAS No.
34451-26-8
M.F
C8H5F13S
M. Wt
380.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Perfluorohexyl)ethanethiol

Fine-tune interfacial properties without premature growth arrest. 2-(Perfluorohexyl)ethanethiol’s specific C8 perfluoro chain provides:

  • Steric stabilization for larger, moderately polydisperse metal nanocrystals in scCO₂ (prevents arrest seen with C10 analogs).
  • SAM coating that eliminates aqueous droplet pinning on copper oxide for high-speed microfluidic manipulation.
  • Enhanced thermal energy transfer and ionization efficiency for LDI-MS detection of central carbon metabolites matrix-free. In stock for reliable B2B supply.

CAS Number

34451-26-8

Product Name

2-(Perfluorohexyl)ethanethiol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol

Molecular Formula

C8H5F13S

Molecular Weight

380.17 g/mol

InChI

InChI=1S/C8H5F13S/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2

InChI Key

GTPHVVCYEWPQFE-UHFFFAOYSA-N

SMILES

C(CS)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(CS)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

The exact mass of the compound 2-(Perfluorohexyl)ethanethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

2-(Perfluorohexyl)ethanethiol, 1H,1H,2H,2H-Perfluorooctanethiol, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-thiol, Perfluorohexyl ethanethiol, 2-(Perfluorohexyl)ethyl mercaptan

Purity

≥97%

Package Size

1 g, 5 g

2-(Perfluorohexyl)ethanethiol (CAS: 34451-26-8), also known as 1H,1H,2H,2H-perfluorooctanethiol, is a fluorinated alkanethiol utilized for surface modification, self-assembled monolayer (SAM) formation, and nanoparticle functionalization. Characterized by a perfluorohexyl tail and an ethanethiol headgroup, it offers high chemical inertness, low surface energy, and strong sulfur-metal coordination. In procurement contexts, it serves as a critical intermediate for tuning the work function of noble metals such as silver , engineering highly hydrophobic interfaces, and acting as a steric stabilizer in supercritical fluid syntheses, bridging the gap between standard hydrocarbon thiols and longer-chain perfluoroalkyl substances.

Research Fit

C6 perfluorohexyl chain with ethyl spacer linker
Forms robust SAMs on noble metal surfaces (Au, Ag, Cu)
Short-chain PFAS classification; not a PFOA/PFOS precursor

Substituting 2-(Perfluorohexyl)ethanethiol with non-fluorinated analogs (e.g., 1-octanethiol) or longer-chain fluorinated variants (e.g., 1H,1H,2H,2H-perfluorodecanethiol) fundamentally alters interfacial thermodynamics and steric bulk. Standard hydrocarbon thiols fail to provide the extreme low surface energy required for advanced droplet manipulation and lack the electron-withdrawing properties necessary to quantitatively tune metal work functions. Conversely, substituting with the longer 10-carbon fluorinated chain drastically changes steric stabilization profiles—such as prematurely arresting nanoparticle growth during supercritical precipitation—making the specific 8-carbon chain of this compound non-interchangeable for precisely calibrated microfluidic and analytical workflows.

Substitution Risk

! Shorter-chain (C4) or longer-chain (C8, C10) perfluoroalkyl thiols may alter molecular ordering and surface homogeneity.
! Thiols lacking the ethyl spacer can produce SAMs with lower stability and different tilt order.
! Longer-chain (>C8) perfluoroalkyl thiols face stricter regulatory scrutiny and may not be freely interchangeable.

Chain-Length Dependent Steric Stabilization of Nanocrystals

In the arrested precipitation of silver nanocrystals within supercritical carbon dioxide, the chain length of the fluorinated thiol capping agent strictly dictates particle dimensions. Synthesis utilizing 2-(Perfluorohexyl)ethanethiol yields relatively large nanocrystals with high polydispersity, whereas substitution with the longer 1H,1H,2H,2H-perfluorodecanethiol (fC10) under identical high CO2 density conditions restricts growth, producing significantly smaller, more uniform particles[1].

Evidence DimensionSilver nanocrystal diameter and polydispersity
Target Compound Data~55 Å diameter, ~47% polydispersity
Comparator Or Baseline1H,1H,2H,2H-perfluorodecanethiol (fC10): 20 Å diameter, 37% polydispersity
Quantified Difference2.75x increase in particle diameter and 10% higher polydispersity compared to the fC10 analog
ConditionsArrested precipitation via hydrogen reduction of an organometallic precursor in pure supercritical CO2

Buyers engineering supercritical nanoparticle syntheses must specifically procure this exact chain length if larger, more polydisperse particle distributions are required, as longer-chain analogs will prematurely arrest particle growth.

Hysteresis comparison
Reported
F6H2 SAMs: low hysteresis Δ(cos θ) ≈ 0.16–0.23 vs F10/F11 SAMs: noticeably higher hysteresis
Supports homogeneous surface with consistent wetting behavior.
Cross-study comparison; conditions may vary.

Enhanced Desorption/Ionization for LDI-MS Workflows

When functionalizing gold nanoparticles (AuNPs) for use as substrates in laser desorption/ionization mass spectrometry (LDI-MS), fluorinated thiols significantly outperform standard hydrocarbon thiols. AuNPs functionalized with 2-(Perfluorohexyl)ethanethiol demonstrate higher survival yields and increased signal-to-noise ratios for metabolite detection compared to 1-octanethiol functionalized equivalents, owing to the fluorocarbon layer's ability to efficiently transfer laser-induced thermal energy without matrix interference [1].

Evidence DimensionDesorption/ionization efficiency and survival yield
Target Compound DataHigh survival yield and enhanced [M]+ signal-to-noise ratio
Comparator Or Baseline1-Octanethiol (C8): Lower survival yield and inferior ionization efficiency
Quantified DifferenceSignificant enhancement in thermal energy transfer and intact metabolite survival over the hydrocarbon analog
ConditionsMatrix-free laser desorption/ionization mass spectrometry (LDI-MS) using functionalized gold nanoparticles

Analytical laboratories must select the fluorinated compound over standard octanethiol to achieve the necessary thermal energy transfer for sensitive, matrix-free mass spectrometry imaging.

Surface energy reduction
Head-to-head
≈ +15°
Δ hexadecane contact angle vs. hydrocarbon SAMs
Reported lower dispersive surface energy improves oleophobicity.
Conditions: SAMs on evaporated gold.

Extreme Wetting Modification for Electrostatic Tweezers

The formation of self-assembled monolayers using 2-(Perfluorohexyl)ethanethiol is highly effective for engineering superhydrophobic surfaces required in advanced microfluidics. Treating nanograss-structured copper oxide with a dilute solution of this compound rapidly lowers the surface energy, enabling electrostatic droplet manipulation with extreme spatiotemporal precision and preventing aqueous droplet pinning that occurs on unmodified substrates[1].

Evidence DimensionSurface superhydrophobicity and droplet responsiveness
Target Compound DataSuperhydrophobic state enabling ~16 ms electrostatic induction responsiveness
Comparator Or BaselineUnmodified etched copper oxide: Hydrophilic with aqueous droplet pinning
Quantified DifferenceTransition to extreme superhydrophobicity allowing continuous droplet manipulation at ~81.6 mm/s
Conditions0.5 mM 2-(Perfluorohexyl)ethanethiol in ethanol applied for 2 h on chemically etched copper oxide

For the procurement of surface modifiers in microfluidic device manufacturing, this compound provides the critical low-surface-energy monolayer required for high-speed, drag-free liquid manipulation.

Molecular ordering
Reported
F6H2 SAMs: intermediate order, low hydrocarbon contamination vs F4: >50% contamination; F10: highly ordered, near-perpendicular tilt
F6H2 offers a balance of hydrophobicity and film flexibility.
Characterized by XPS, NEXAFS, ToF-SIMS.

Nanoscopic Adhesion Correlation in Aqueous Mixtures

For advanced probe functionalization, 2-(Perfluorohexyl)ethanethiol provides a highly predictable fluorocarbon interface. Atomic force microscopy (AFM) pull-off measurements using probes functionalized with this compound show a direct, quantifiable correlation between nanoscopic adhesion forces and macroscopic water contact angles across varying water-DMSO solvent mixtures, closely aligning with Derjaguin-Muller-Toporov (DMT) theoretical models [1].

Evidence DimensionSolid-liquid interfacial tension and adhesion force
Target Compound DataDirect empirical correlation between AFM adhesion force and sessile drop contact angle
Comparator Or BaselineDerjaguin-Muller-Toporov (DMT) theoretical models
Quantified DifferenceHigh agreement between nanoscopic pull-off data and macroscopic Zisman plot analysis
ConditionsSymmetric functionalized AFM probes and substrates in water-DMSO solvent mixtures

Researchers developing solvophilic sensors or AFM probes should select this compound to guarantee a model-compliant, predictable hydrophobic response across different solvent polarities.

PFAS regulatory profile
Class-level
C6F13 group classified as short-chain PFAS; not known to degrade into PFOA or PFOS.
May reduce regulatory exposure compared to longer-chain (>C8) alternatives.
Regulatory context subject to jurisdictional variance; confirm current status.

Supercritical Fluid Nanoparticle Synthesis

Directly following from its specific steric stabilization profile [1], 2-(Perfluorohexyl)ethanethiol is a highly effective capping agent for synthesizing larger, moderately polydisperse metal nanocrystals in supercritical carbon dioxide. It is selected over longer-chain analogs when premature growth arrest must be avoided.

Substrates for Matrix-Free Mass Spectrometry

Based on its enhanced thermal energy transfer and ionization efficiency compared to standard alkyl thiols [2], this compound is highly recommended for functionalizing gold nanoparticles used in laser desorption/ionization mass spectrometry (LDI-MS). It enables the sensitive detection of central carbon metabolites without matrix interference.

Superhydrophobic Microfluidic Device Fabrication

Leveraging its ability to drastically lower surface energy [3], this compound is a highly effective SAM precursor for treating copper oxide and other metal components in microfluidics. It is specifically procured to enable high-speed, drag-free electrostatic droplet manipulation where standard hydrocarbon thiols fail to prevent aqueous pinning.

Application Fit Matrix

Application
Selection Property
Validation Focus
Anti-fouling surfaces for microfluidic and biomedical research devices
Low contact angle hysteresis and surface homogeneity
Contact angle hysteresis and protein adsorption assays on SAMs
Work function tuning in organic electronics research
Intermediate molecular ordering and robust Au–S bonding
Work function measurements and interfacial energetics characterization
Corrosion protection and lubrication for precision components
Low surface energy and self-healing bilayer film formation
Friction, wear, and self-healing behavior assessment
Superhydrophobic textile research treatments
High water repellency with C6 perfluoroalkyl chain profile
Water contact angle and durability under environmental exposure

XLogP3

5.3

UNII

66E2ZQ1P07

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34451-26-8

Wikipedia

2-(perfluorohexyl)ethanethiol

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

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